An In-Depth Technical Guide to the Structure Elucidation of 3-Isopropoxyazetidine Hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of 3-Isopropoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-isopropoxyazetidine hydrochloride (CAS No. 871657-49-7). Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to impart unique three-dimensional character, enhance metabolic stability, and improve aqueous solubility in drug candidates.[1][2] As a key building block, rigorous characterization of substituted azetidines like 3-isopropoxyazetidine hydrochloride is paramount for ensuring the integrity of downstream applications in pharmaceutical development.[3][4] This document moves beyond a simple recitation of data, offering a detailed narrative on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices and demonstrate how a convergence of evidence from these orthogonal techniques provides an unassailable confirmation of the molecular structure.
Foundational Analysis: Establishing the Molecular Framework
Before embarking on a detailed spectroscopic analysis, a foundational understanding of the target molecule's expected properties is crucial. 3-Isopropoxyazetidine hydrochloride is a salt, comprised of a protonated azetidine ring and a chloride counter-ion. Its molecular formula is C6H14ClNO, with a corresponding molecular weight of 151.63 g/mol .[3][5] This initial information, including its solid, pale yellow, and hygroscopic nature, guides the selection of appropriate analytical techniques and sample preparation methods.[3]
Key Structural Features to Validate:
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Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.
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Isopropoxy Group: An isopropyl group (-CH(CH3)2) connected via an ether linkage to the 3-position of the azetidine ring.
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Hydrochloride Salt: The azetidinyl nitrogen is protonated and associated with a chloride ion.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For 3-isopropoxyazetidine hydrochloride, a suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum provides the initial and most direct information about the number and types of protons present. By analyzing chemical shifts, coupling patterns (multiplicity), and integration values, we can assign each proton to its specific location in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-isopropoxyazetidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16-32 (adjust for signal-to-noise)
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Relaxation delay: 1-2 seconds
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Pulse angle: 30-45 degrees
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-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected ¹H NMR Data and Interpretation
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H | The six equivalent methyl protons are split by the adjacent methine proton. |
| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | 4H | The two methylene groups on the azetidine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the C3-proton. |
| Azetidine CH-O | 4.3 - 4.6 | Multiplet | 1H | The proton at the 3-position is coupled to the adjacent methylene protons. |
| -O-CH(CH₃)₂ | 3.5 - 3.8 | Septet | 1H | The methine proton of the isopropoxy group is split into a septet by the six neighboring methyl protons. |
| N-H | 9.0 - 9.5 | Broad Singlet | 2H | The protonated amine protons often appear as a broad signal. In D₂O, this signal will exchange and disappear. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR: Defining the Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Acquire on the same spectrometer.
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Acquisition Parameters: Use a standard proton-decoupled pulse sequence.
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Processing: Apply Fourier transformation and baseline correction.
Expected ¹³C NMR Data and Interpretation
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH(CH₃)₂ | 21 - 23 | The two equivalent methyl carbons of the isopropoxy group. |
| Azetidine C2/C4 | 50 - 55 | The two equivalent methylene carbons of the azetidine ring. |
| Azetidine C3 | 65 - 70 | The carbon bearing the isopropoxy group, shifted downfield due to the electronegative oxygen. |
| -O-CH(CH₃)₂ | 70 - 75 | The methine carbon of the isopropoxy group, also shifted downfield by the oxygen atom. |
2D NMR: Confirming Connectivity
While 1D NMR suggests the presence of the core fragments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming the connectivity between these fragments.
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COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the azetidine CH₂ protons and the azetidine CH-O proton, as well as between the isopropoxy -CH proton and the -CH₃ protons.
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HSQC: Correlates each proton with its directly attached carbon. This experiment definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, validating the initial interpretations.
Mass Spectrometry: Verification of Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the ionized molecule, which is a critical piece of evidence for confirming the molecular formula. For 3-isopropoxyazetidine hydrochloride, Electrospray Ionization (ESI) is the preferred method.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated parent molecule, [M+H]⁺.
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Data Acquisition: Acquire a full scan spectrum to identify the parent ion. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.
Expected Results and Interpretation
The free base (3-isopropoxyazetidine) has a molecular formula of C₆H₁₃NO and a monoisotopic mass of 115.0997 Da. In positive mode ESI-MS, we expect to observe the protonated molecule, [C₆H₁₃NO + H]⁺.
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Expected m/z (mass-to-charge ratio): 116.1075
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High-Resolution MS: An accurate mass measurement within 5 ppm of the theoretical value provides strong confidence in the elemental composition (C₆H₁₄NO⁺).
The mass spectrum will not show the intact hydrochloride salt, as the HCl is lost during the ionization process. The detection of the m/z 116.1075 ion is the key piece of evidence from this technique.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[6] While not as structurally detailed as NMR, it provides crucial confirmatory data.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: The sample, being a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2800 - 3000 | C-H stretch | Aliphatic C-H bonds in the azetidine and isopropoxy groups. |
| 2400 - 2700 | N⁺-H stretch | Characteristic broad absorption for a secondary amine salt. |
| 1100 - 1150 | C-O-C stretch | Ether linkage of the isopropoxy group. |
The presence of the broad N⁺-H stretch is a strong indicator of the hydrochloride salt form, while the C-O-C stretch confirms the ether functionality.
Synthesis of Evidence: The Final Structure Confirmation
The structure of 3-isopropoxyazetidine hydrochloride is definitively confirmed by the convergence of data from all three analytical techniques.
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NMR Spectroscopy establishes the precise arrangement and connectivity of the carbon and proton skeleton, confirming the presence of the azetidine ring and the 3-isopropoxy substituent.
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Mass Spectrometry verifies the elemental composition of the parent molecule, providing an exact mass that matches the proposed structure.
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Infrared Spectroscopy offers orthogonal confirmation of the key functional groups, particularly the amine salt and the ether linkage.
Together, these self-validating systems provide an unambiguous and trustworthy elucidation of the structure of 3-isopropoxyazetidine hydrochloride, ensuring its identity and purity for use in research and drug development.
References
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ResearchGate. Structure of azetidine‐containing compounds found in nature. Available at: [Link]
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ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Isopropoxyazetidine Hydrochloride in Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Isopropoxyazetidine Hydrochloride: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]
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PMDA. INFRARED REFERENCE SPECTRA. Available at: [Link]
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PubMed. NMR studies on three optical active drug molecules. Available at: [Link]
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